1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine
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Overview
Description
1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine is a chemical compound with the molecular formula C22H8F10N6 and a molecular weight of 546.3232 . This compound is known for its unique structure, which includes multiple fluorine atoms and hydrazinylidene groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine typically involves the reaction of pentafluorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Mechanism of Action
The mechanism of action of 1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and hydrazinylidene groups enable it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses .
Comparison with Similar Compounds
1,4-Bis{[(pentafluorophenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine can be compared with other similar compounds, such as:
1,4-Bis{[(phenyl)methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine: This compound lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1,4-Bis{[(trifluoromethyl)phenyl]methylidene]hydrazinylidene}-1,2,3,4-tetrahydrophthalazine: The presence of trifluoromethyl groups instead of pentafluorophenyl groups alters the compound’s electronic properties and reactivity.
Properties
CAS No. |
27828-53-1 |
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Molecular Formula |
C22H8F10N6 |
Molecular Weight |
546.3 g/mol |
IUPAC Name |
1-N,4-N-bis[(2,3,4,5,6-pentafluorophenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C22H8F10N6/c23-11-9(12(24)16(28)19(31)15(11)27)5-33-35-21-7-3-1-2-4-8(7)22(38-37-21)36-34-6-10-13(25)17(29)20(32)18(30)14(10)26/h1-6H,(H,35,37)(H,36,38) |
InChI Key |
QWUBGHRFJGOJST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=C(C(=C(C(=C3F)F)F)F)F)NN=CC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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